1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the furan derivative reacts with piperazine under controlled conditions.
Formation of the Final Compound: The final step involves the coupling of the furan derivative with the piperazine derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- 1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- 1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]morpholine
Uniqueness
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-27(29)22-10-4-9-21(18-22)24-12-11-23(30-24)19-26-16-14-25(15-17-26)13-5-8-20-6-2-1-3-7-20/h1-12,18H,13-17,19H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYAWIFXQKIFBV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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